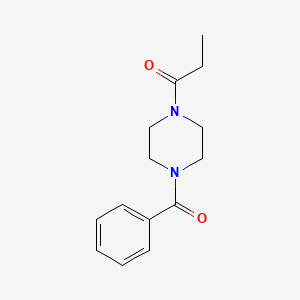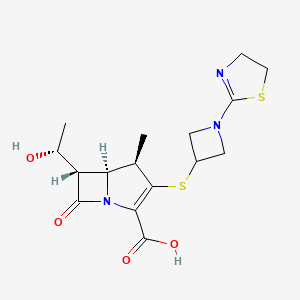![molecular formula C29H20O12 B1682790 3,4,5-trihidroxi-1,8-bis[(2R,3R)-3,5,7-trihidroxi-3,4-dihidro-2H-cromen-2-il]benzo[7]anulen-6-ona CAS No. 4670-05-7](/img/structure/B1682790.png)
3,4,5-trihidroxi-1,8-bis[(2R,3R)-3,5,7-trihidroxi-3,4-dihidro-2H-cromen-2-il]benzo[7]anulen-6-ona
Descripción general
Descripción
Theaflavin is a polyphenolic compound predominantly found in black tea It is formed during the enzymatic oxidation of flavan-3-ols, which are present in fresh tea leavesThese compounds are known for their antioxidant properties and potential health benefits, including anti-inflammatory, antiviral, and anticancer effects .
Aplicaciones Científicas De Investigación
Theaflavins have been extensively studied for their potential health benefits and applications in various fields:
Chemistry: Theaflavins are used as antioxidants in various chemical formulations.
Biology: They have been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.
Medicine: Theaflavins exhibit potential therapeutic effects against metabolic syndrome, cardiovascular diseases, and certain types of cancer. .
Industry: Theaflavins are used in the food and beverage industry as natural colorants and flavor enhancers. .
Mecanismo De Acción
Target of Action
The primary target of Theaflavin is the hemagglutinin-esterase (HE) glycoprotein receptor of the coronavirus . This receptor plays a crucial role in the life cycle of the virus, making it a promising target for potential inhibitors .
Mode of Action
Theaflavin interacts with the HE receptor through a process called molecular docking . This interaction disrupts the normal function of the receptor, thereby inhibiting the ability of the virus to infect host cells . Theaflavin has been identified as a potential HE inhibitor with better binding energy .
Biochemical Pathways
Theaflavin’s interaction with the HE receptor affects the viral entry pathway . By inhibiting the HE receptor, Theaflavin prevents the virus from entering host cells, thereby interrupting the viral life cycle and reducing the spread of the virus .
Pharmacokinetics
Computational approaches such as admet analysis can provide insights into these properties .
Result of Action
The result of Theaflavin’s action is the inhibition of viral entry into host cells . This can potentially reduce the spread of the virus and alleviate the symptoms of the viral infection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Theaflavins are synthesized through the oxidation of catechins, which are abundant in green tea leaves. The key enzymes involved in this process are polyphenol oxidase and peroxidase. The oxidation process can be carried out using chemical oxidizing agents or enzymatic methods. Chemical oxidizing agents such as potassium ferricyanide and hydrogen peroxide have been used, but they often result in low yields .
Industrial Production Methods: In industrial settings, theaflavins are produced during the fermentation of black tea leaves. The process involves withering, rolling, fermenting, and drying the tea leaves. During fermentation, the catechins in the tea leaves undergo enzymatic oxidation to form theaflavins. Recent advancements have led to the development of biosynthetic methods for the mass production of theaflavins, which offer higher yields and better efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Theaflavins undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation of catechins to form theaflavins is a key reaction in their synthesis. Theaflavins can also undergo further oxidation to form thearubigins, which contribute to the color and flavor of black tea .
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide, hydrogen peroxide, and enzymatic oxidants such as polyphenol oxidase and peroxidase.
Reduction: Sodium borohydride and other reducing agents.
Substitution: Various nucleophiles can be used to introduce different functional groups into theaflavin molecules.
Major Products: The major products formed from the oxidation of catechins are theaflavin, theaflavin-3-gallate, theaflavin-3’-gallate, and theaflavin-3,3’-digallate .
Comparación Con Compuestos Similares
Theaflavins are unique among tea polyphenols due to their complex structure and potent biological activities. Similar compounds include:
Catechins: Found in green tea, catechins are the precursors of theaflavins. They have strong antioxidant properties but differ in their molecular structure and biological effects.
Thearubigins: These are larger polyphenolic compounds formed from the further oxidation of theaflavins. They contribute to the color and flavor of black tea but have different health benefits.
Theasinensins: Found in oolong tea, theasinensins are another class of polyphenols with distinct structures and biological activities
Propiedades
IUPAC Name |
3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22-,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMYMEWFZKHGAX-ZKSIBHASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196916 | |
| Record name | Theaflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Theaflavin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4670-05-7 | |
| Record name | Theaflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theaflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEAFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IA46M0D13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Theaflavin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
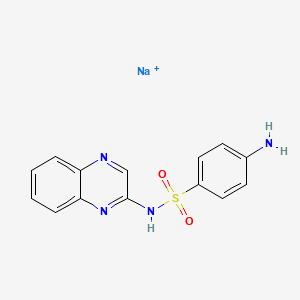
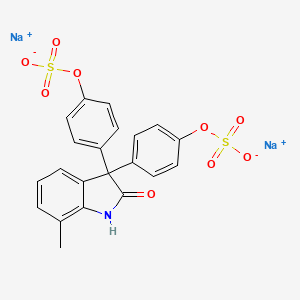
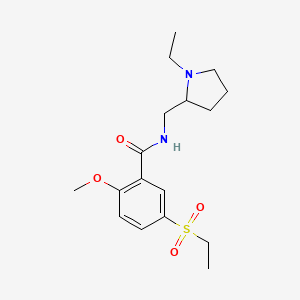
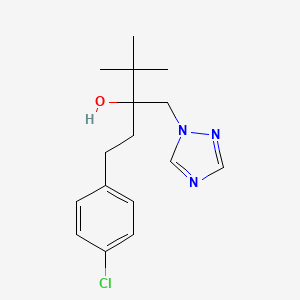
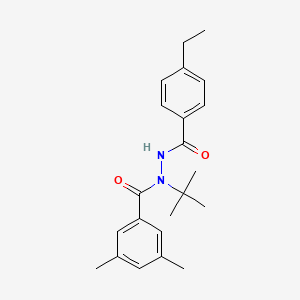
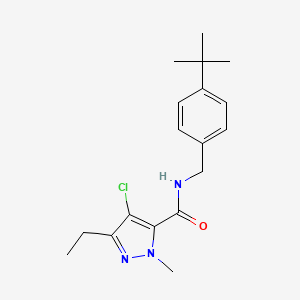

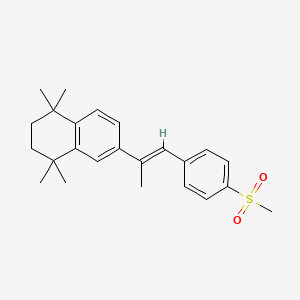
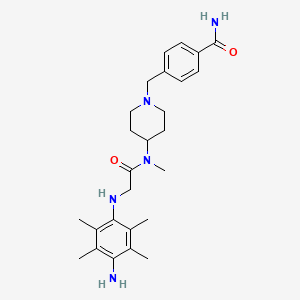
![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)
